molecular formula C15H7ClN2O2 B8776535 8-Chloroindolo[2,1-b]quinazoline-6,12-dione

8-Chloroindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B8776535
M. Wt: 282.68 g/mol
InChI Key: WUCIHZUJKXUKMW-UHFFFAOYSA-N
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Patent
US05441955

Procedure details

Using the procedure in Example 12 and substituting isatoic anhydride for 5-chloroisatoic anhydride and 5-chloroisatin for 5-fluoroisatin gave the title compound in 39% crude yield: mp 295°-296° C.; 1H NMR (300 MHz, DMSO-d6) δ 8.46-8.53 (m, 1H), 8.33 (d, 1H), 7.96 (d, 2H), 7.69-7.84 (m, 3H); MS (M+H)+ 283.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=O.Cl[C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][C:19](=O)C2=O.FC1C=C2C(=CC=1)NC(=O)C2=O>>[Cl:1][C:2]1[CH:13]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:11]1[C:19](=[N:20][C:21]3[C:22]([C:10]1=[O:12])=[CH:23][CH:15]=[CH:16][CH:17]=3)[C:7]2=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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